molecular formula C4H10KO3PS B7775452 Potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane

Potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane

Cat. No.: B7775452
M. Wt: 208.26 g/mol
InChI Key: OVJCAYMARFNMQB-UHFFFAOYSA-M
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Description

Potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane is an organophosphorus compound with the molecular formula C4H10KO3PS. It is a pentavalent derivative of organophosphines and is known for its stability towards oxidation. This compound is often used as a synthetic intermediate in the preparation of other organophosphorus compounds due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane can be synthesized through the reaction of diethyl phosphorochloridothioate with potassium hydroxide. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature conditions. The general reaction is as follows:

(C2H5O)2P(S)Cl+KOH(C2H5O)2P(S)OK+HCl\text{(C2H5O)2P(S)Cl} + \text{KOH} \rightarrow \text{(C2H5O)2P(S)OK} + \text{HCl} (C2H5O)2P(S)Cl+KOH→(C2H5O)2P(S)OK+HCl

Industrial Production Methods

In industrial settings, the production of diethoxy(potassiooxy)phosphine sulfide involves large-scale reactions in reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethoxyphosphoryl sulfide.

    Reduction: It can be reduced to form diethoxyphosphine.

    Substitution: The potassium ion can be substituted with other cations or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various alkyl halides or metal salts can be used for substitution reactions.

Major Products

    Oxidation: Diethoxyphosphoryl sulfide.

    Reduction: Diethoxyphosphine.

    Substitution: Various substituted phosphine sulfides depending on the substituent used.

Scientific Research Applications

Potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethoxy(potassiooxy)phosphine sulfide involves its ability to interact with various molecular targets through its phosphine sulfide group. This group can form stable complexes with metal ions and other electrophiles, making it a versatile reagent in chemical reactions. The compound’s stability towards oxidation allows it to act as a protective agent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethoxyphosphoryl sulfide
  • Diethoxyphosphine
  • Potassium diethyl phosphorothioate

Uniqueness

Potassium;diethoxy-oxido-sulfanylidene-lambda5-phosphane is unique due to its combination of stability and reactivity. Unlike diethoxyphosphoryl sulfide, it is more stable towards oxidation, making it a preferred intermediate in synthetic chemistry. Compared to diethoxyphosphine, it offers better solubility and ease of handling. Its potassium salt form also provides versatility in substitution reactions, which is not as easily achieved with other similar compounds.

Properties

IUPAC Name

potassium;diethoxy-oxido-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3PS.K/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJCAYMARFNMQB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)([O-])OCC.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10KO3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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